4-(2-Aminophenyl)benzyl alcohol

Lipophilicity Isomer Comparison Medicinal Chemistry

4-(2-Aminophenyl)benzyl alcohol (CAS 873056-45-2) is a member of the aminobiphenylmethanol family, characterized by an ortho-amino substitution pattern on the biphenyl scaffold and a para-hydroxymethyl group. This compound, with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol , is distinct from its regioisomers in its spatial arrangement, which directly influences its lipophilicity.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 873056-45-2
Cat. No. B12109966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminophenyl)benzyl alcohol
CAS873056-45-2
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CO)N
InChIInChI=1S/C13H13NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9,14H2
InChIKeyAIUDVJQTIVXWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminophenyl)benzyl alcohol (CAS 873056-45-2) — Physicochemical Baseline for a Specialized Biphenyl Building Block


4-(2-Aminophenyl)benzyl alcohol (CAS 873056-45-2) is a member of the aminobiphenylmethanol family, characterized by an ortho-amino substitution pattern on the biphenyl scaffold and a para-hydroxymethyl group. This compound, with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1], is distinct from its regioisomers in its spatial arrangement, which directly influences its lipophilicity. It is primarily utilized as a research intermediate, often sourced at a minimum purity specification of 95%, where the strategic placement of functional groups enables specific transformations in medicinal chemistry and organic synthesis .

4-(2-Aminophenyl)benzyl alcohol: The Risk of Unverified Isomeric Substitution in Lead Discovery


The simple replacement of 4-(2-Aminophenyl)benzyl alcohol by a structurally analogous regioisomer can inadvertently introduce significant and quantifiable changes in key molecular properties. The specific positioning of the amino group on the biphenyl ring system directly modulates lipophilicity, a critical factor in determining membrane permeability, target binding, and overall pharmacokinetic behavior [1]. The lack of interchangeability is underscored by computed XLogP3 data, where a shift in the amino group's location can alter the partition coefficient, thereby disqualifying it as a passive substitute in a medicinal chemistry program that has been optimized for a particular lipophilicity profile.

Quantitative Differentiation of 4-(2-Aminophenyl)benzyl alcohol from Regioisomeric Analogs


Lipophilicity Divergence (XLogP3) Between Ortho, Meta, and Para Isomers

The ortho-substituted 4-(2-Aminophenyl)benzyl alcohol exhibits a higher computed octanol-water partition coefficient (XLogP3 = 2.0) compared to its regioisomeric counterparts: the para isomer 4-(4-Aminophenyl)benzyl alcohol (XLogP3 = 1.4) and the meta isomer 4-(3-Aminophenyl)benzyl alcohol (XLogP3 = 1.6) [1][2][3]. This 0.4-0.6 log unit increase indicates superior lipophilicity, a key consideration for projects targeting lipophilic binding pockets or requiring enhanced blood-brain barrier penetration.

Lipophilicity Isomer Comparison Medicinal Chemistry

Baseline Physicochemical Identity and Purity Specification

As a starting point for any material selection, the physicochemical identity provides a reference for compound management. The target compound is offered commercially at a minimum purity of 95%, consistent with its role as a research building block . Computed properties from PubChem give a Topological Polar Surface Area (TPSA) of 46.3 Ų and a formal molecular weight of 199.25 g/mol; these values are identical for the para and meta isomers, underscoring that lipophilicity is the primary simple computational differentiator [1].

Quality Control Physicochemical Properties Procurement

Absence of Direct Comparative Biological Activity Data

A rigorous search of primary literature and patents returned no direct, quantitative, comparator-based biological assay data for 4-(2-Aminophenyl)benzyl alcohol against its immediate regioisomers. The compound is discussed as a member of a broader class, including in the context of aminobenzylphenol analogs as protein disulfide isomerase (PDI) inhibitors, but its specific activity metrics are not isolated for comparison [1]. Consequently, any superior biological performance claim beyond computational predictions is currently unsupported by published evidence.

Biological Activity Evidence Gap Procurement Risk

Recommended Research Applications for 4-(2-Aminophenyl)benzyl alcohol Based on Physicochemical Differentiation


Medicinal Chemistry Scaffold Prioritization for Lipophilic Target Environments

In hit-to-lead optimization, medicinal chemists often require a biphenyl scaffold with a primary amine and an accessible alcohol handle. Where the target binding site reveals a significant preference for lipophilic interactions, 4-(2-Aminophenyl)benzyl alcohol (XLogP3 = 2.0) should be prioritized for synthesis over its para isomer (XLogP3 = 1.4). This strategic choice is based purely on the quantifiable 0.6 log unit higher lipophilicity [1], a parameter frequently correlated with improved passive membrane permeability in cell-based assays.

Control Compound for Isomeric Structure-Activity Relationship (SAR) Studies

When studying compounds derived from the 4-(4-aminophenyl)benzyl alcohol or 4-(3-aminophenyl)benzyl alcohol scaffold, the ortho isomer serves as a critical negative control or matched molecular pair. The single yet defined difference in substitution pattern—manifesting as a variable in lipophilicity without altering TPSA or hydrogen bond donors—allows researchers to deconvolute the specific role of the amino group's position in target engagement or off-target interactions [2]. Procurement is justified by the precise structural control it provides compared to non-biphenyl analogs.

Synthetic Diversification via Ortho-Directing Group Capabilities

The ortho-amino group can uniquely serve as a directing group in C-H activation reactions, a capability that is not available with the para isomer and is sterically distinct from the meta version. While no quantitative kinetic comparison was located, this structural feature makes the compound a starting material of choice for groups developing regioselective synthetic methodologies on the biphenyl template [3]. This scientific rationale supports procurement for synthetic chemistry R&D where subsequent functionalization is planned.

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